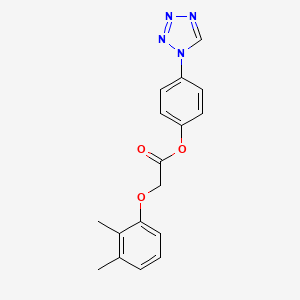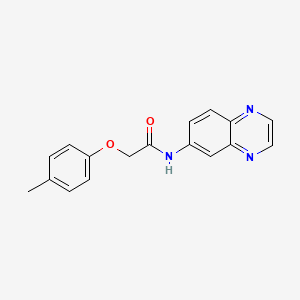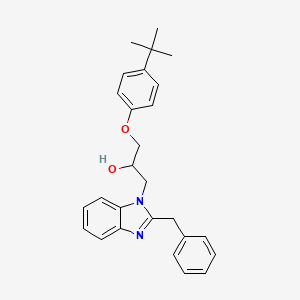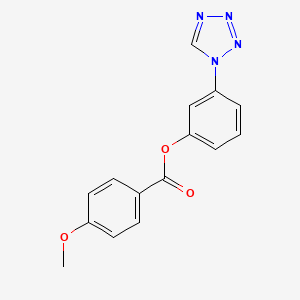
4-(1H-tetrazol-1-yl)phenyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-tetrazol-1-yl)phenyl pentanoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further linked to a pentanoate ester. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values . The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable molecule in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl pentanoate typically involves the formation of the tetrazole ring followed by esterification. One common method to synthesize tetrazole derivatives is through the cycloaddition reaction of organic nitriles with azide salts . For instance, the reaction of 4-cyanophenyl pentanoate with sodium azide in the presence of a suitable catalyst can yield this compound.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . These methods aim to achieve high yields while minimizing environmental impact. The use of triethyl orthoformate and sodium azide is also common in large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl pentanoate can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert tetrazoles to amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Applications De Recherche Scientifique
4-(1H-tetrazol-1-yl)phenyl pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability.
Mécanisme D'action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl pentanoate involves its interaction with biological targets through hydrogen bonding and electrostatic interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another heterocyclic compound with similar biological activities.
Tetrakis[4-(1H-tetrazol-5-yl)phenyl]ethylene: A multidentate tetrazole molecule used in coordination chemistry.
Uniqueness
4-(1H-tetrazol-1-yl)phenyl pentanoate is unique due to its combination of a tetrazole ring and a pentanoate ester, which provides a distinct set of chemical and biological properties. Its ability to act as a bioisostere of carboxylic acids while maintaining high thermal stability makes it valuable in various applications .
Propriétés
Formule moléculaire |
C12H14N4O2 |
|---|---|
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] pentanoate |
InChI |
InChI=1S/C12H14N4O2/c1-2-3-4-12(17)18-11-7-5-10(6-8-11)16-9-13-14-15-16/h5-9H,2-4H2,1H3 |
Clé InChI |
VBKKRWKMETUSJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1=CC=C(C=C1)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11327175.png)

![4-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11327187.png)
![2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11327188.png)

![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11327197.png)
![2-(2,3-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11327200.png)
![1-[7-(2-Chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11327202.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11327203.png)
![5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11327209.png)



![N-(2,6-dimethylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11327229.png)
